N-(2-Acetyl-6-methylpyridin-4-YL)acetamide
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Overview
Description
N-(2-Acetyl-6-methylpyridin-4-YL)acetamide is an organic compound with the molecular formula C10H12N2O2. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-methylpyridin-4-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 2-acetyl-6-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-6-methylpyridin-4-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
N-(2-Acetyl-6-methylpyridin-4-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(2-Acetyl-6-methylpyridin-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpyridin-2-yl)acetamide
- N-acetyl-N-(6-methylpyridin-2-yl)acetamide
- N-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)-4-cyanobenzamide
Uniqueness
N-(2-Acetyl-6-methylpyridin-4-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its acetyl and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(2-acetyl-6-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-9(12-8(3)14)5-10(11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
ZDLFHLKFXQBYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
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